molecular formula C12H17N3O4 B1437733 Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate CAS No. 1260543-99-4

Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate

Cat. No. B1437733
M. Wt: 267.28 g/mol
InChI Key: KSZKVHPIAYRXAH-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate, commonly known as EMDP, is a pyrimidine derivative1. It has a molecular weight of 267.28 g/mol and a linear formula of C12H17N3O421. It is extensively used in pharmaceutical, agricultural, and chemical industries due to its chemical and biological properties1.



Synthesis Analysis

The synthesis of Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate is not explicitly mentioned in the search results. However, related compounds have been synthesized through various methods34.



Molecular Structure Analysis

The molecular structure of Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate is not explicitly mentioned in the search results. However, its linear formula is C12H17N3O421.



Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate are not explicitly mentioned in the search results.



Physical And Chemical Properties Analysis

Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate has a molecular weight of 267.28 g/mol1. Other physical and chemical properties are not explicitly mentioned in the search results.


Scientific Research Applications

Synthesis and Characterization

Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate and its derivatives have been extensively studied in the context of organic synthesis and chemical characterization. For instance, Fokin et al. (2005) described the synthesis of fluorine-containing derivatives through acid hydrolysis and reactions with morpholine (Fokin, Burgart, Saloutin, & Chupakhin, 2005). Additionally, Baba et al. (2019) investigated the crystal structure and Hirshfeld surface analysis of related compounds, highlighting their complex molecular structures (Baba, Hayani, Hökelek, Kaur, Jasinski, Sebbar, & Kandri Rodi, 2019).

Biological and Pharmacological Activities

This compound and its derivatives have been explored for various biological activities. Bardiot et al. (2015) identified derivatives as potential antifungal agents, demonstrating activity against Candida and Aspergillus species (Bardiot, Thevissen, De Brucker, Peeters, Cos, Taborda, McNaughton, Maes, Chaltin, Cammue, & Marchand, 2015). Additionally, Riadi et al. (2021) reported on the synthesis of a derivative showing inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an anti-cancer agent (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).

Antimicrobial Properties

Research has also indicated the potential antimicrobial properties of these compounds. Desai, Shihora, and Moradia (2007) synthesized new quinazoline derivatives, including this compound, and evaluated them for antimicrobial activities against various bacteria and fungi (Desai, Shihora, & Moradia, 2007).

Safety And Hazards

The safety and hazards of Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate are not explicitly mentioned in the search results.


Future Directions

The future directions of Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate are not explicitly mentioned in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

ethyl 2-(4-morpholin-4-yl-6-oxo-1H-pyrimidin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-2-19-12(17)7-9-13-10(8-11(16)14-9)15-3-5-18-6-4-15/h8H,2-7H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZKVHPIAYRXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CC(=O)N1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate

Synthesis routes and methods I

Procedure details

168.5 ml of ethyl 3-ethoxy-3-iminopropanoate hydrochloride, and then 155 ml of N,N-diisopropylethylamine in 200 ml of ethanol are added to a solution of 25 g of morpholine in 400 ml of ethanol heated to 95° C. The reaction mixture is heated at 95° C. for 30 hours and then allowed to return to ambient temperature. The precipitate formed is filtered off through sintered glass and then washed with 100 ml of ethanol, twice 500 ml of water and, finally, 500 ml of ethyl ether. The solid is dried under vacuum so as to give 35 g of ethyl [4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate in the form of a white solid, the characteristics of which are the following:
Quantity
168.5 mL
Type
reactant
Reaction Step One
Quantity
155 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

168.5 ml of ethyl 3-ethoxy-3-iminopropanoate hydrochloride, and then 155 ml of N,N-diisopropylethylamine in 200 ml of ethanol are added to a solution of 25 g of morpholine in 400 ml of ethanol heated to 95° C. The reaction mixture is heated at 95° C. for 30 hours and then allowed to return to ambient temperature. The precipitate formed is filtered off through sintered glass and then washed with 100 ml of ethanol, twice 500 ml of water and, finally 500 ml of ethyl ether. The solid is dried under vacuum so as to give 35 g of ethyl[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate in the form of a white solid the characteristics of which are the following:
Quantity
168.5 mL
Type
reactant
Reaction Step One
Quantity
155 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

168.5 ml of ethyl 3-ethoxy-3-iminopropanoate hydrochloride and then 155 ml of N,N-diisopropylamine in 200 ml of ethanol are added to a solution of 25 g of morpholine in 400 ml of ethanol, heated to 95° C. The reaction mixture is heated at 95° C. for 30 hours and then allowed to return to ambient temperature. The precipitate formed is filtered off through sintered glass and then washed with 100 ml of ethanol, twice 500 ml of water and, finally, 500 ml of ethyl ether. The solid is dried under vacuum so as to give 35 g of ethyl [4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate in the form of a white solid, the characteristics of which are the following:
Quantity
168.5 mL
Type
reactant
Reaction Step One
Quantity
155 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate
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Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate
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Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate
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Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate
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Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate
Reactant of Route 6
Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate

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